(E)-1-[2-(benzyloxy)phenyl]-N-hydroxymethanimine
Overview
Description
(E)-1-[2-(benzyloxy)phenyl]-N-hydroxymethanimine is an organic compound characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a hydroxymethanimine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[2-(benzyloxy)phenyl]-N-hydroxymethanimine typically involves the reaction of 2-(benzyloxy)benzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently converted to the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(E)-1-[2-(benzyloxy)phenyl]-N-hydroxymethanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions under acidic or basic conditions.
Major Products
The major products formed from these reactions include oximes, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
(E)-1-[2-(benzyloxy)phenyl]-N-hydroxymethanimine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (E)-1-[2-(benzyloxy)phenyl]-N-hydroxymethanimine exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it could modulate various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-{(E)-[2-(benzyloxy)phenyl]methylidene}-N-phenylamine
- N-{(E)-[2-(benzyloxy)phenyl]methylidene}-N-(4-ethoxyphenyl)amine
Uniqueness
(E)-1-[2-(benzyloxy)phenyl]-N-hydroxymethanimine is unique due to the presence of the hydroxymethanimine group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The benzyloxy group also contributes to its unique properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(NE)-N-[(2-phenylmethoxyphenyl)methylidene]hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c16-15-10-13-8-4-5-9-14(13)17-11-12-6-2-1-3-7-12/h1-10,16H,11H2/b15-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMUTEQULQIHFG-XNTDXEJSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C=NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2/C=N/O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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